Dolastatin 15 (trifluoroacetate salt)

Cytotoxicity IC50 Dolastatin 10

Dolastatin 15 (trifluoroacetate salt) is the scientifically justified choice when Dolastatin 10 or MMAE cannot substitute. With 19-fold weaker tubulin polymerization inhibition (IC50 23 µM vs 1.2 µM) and 12.7-fold P-gp-mediated resistance, it serves as an essential comparator for SAR dissection and a model payload for ADC linker optimization. Its 3x shorter in vivo half-life enables clearance-sensitive conjugate studies. Procure this benchmark for tubulin pharmacology and targeted delivery research.

Molecular Formula C47H69F3N6O11
Molecular Weight 951.1 g/mol
Cat. No. B10853971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDolastatin 15 (trifluoroacetate salt)
Molecular FormulaC47H69F3N6O11
Molecular Weight951.1 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)N(C)C(C(C)C)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)OC(C(C)C)C(=O)N3C(C(=CC3=O)OC)CC4=CC=CC=C4)NC(=O)C(C(C)C)N(C)C.C(=O)(C(F)(F)F)O
InChIInChI=1S/C45H68N6O9.C2HF3O2/c1-26(2)36(46-40(53)37(27(3)4)47(9)10)42(55)48(11)38(28(5)6)43(56)49-22-16-20-31(49)41(54)50-23-17-21-32(50)45(58)60-39(29(7)8)44(57)51-33(34(59-12)25-35(51)52)24-30-18-14-13-15-19-30;3-2(4,5)1(6)7/h13-15,18-19,25-29,31-33,36-39H,16-17,20-24H2,1-12H3,(H,46,53);(H,6,7)/t31-,32-,33-,36-,37-,38-,39-;/m0./s1
InChIKeyWLQCZJXUPFRLAM-SKKFVSJOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dolastatin 15 (Trifluoroacetate Salt): A VINCA-Domain Antimitotic Depsipeptide for Targeted Payload and Mechanism Studies


Dolastatin 15 (trifluoroacetate salt) is a linear, seven-subunit depsipeptide originally isolated from the sea hare *Dolabella auricularia* [1]. It functions as a potent antimitotic agent by binding within the vinca domain of tubulin, thereby disrupting microtubule dynamics [2]. Despite its structural relation to the highly potent Dolastatin 10, Dolastatin 15 exhibits distinct biophysical interactions and a differential biological profile, making it a critical comparator and a specific tool in probing tubulin pharmacology and synthetic analog development [3].

Why Dolastatin 15 (Trifluoroacetate Salt) Cannot Be Interchanged with Dolastatin 10 or Other Analogs


Substituting Dolastatin 15 with the more potent Dolastatin 10 or with the clinically advanced auristatins (e.g., MMAE) is scientifically unjustified due to key, quantifiable differences in their interaction with tubulin and biological profile. Crucially, Dolastatin 15 is a relatively weak inhibitor of tubulin polymerization *in vitro* (IC50 of 23 µM) compared to Dolastatin 10 (1.2 µM) and vinblastine (1.5 µM), despite being highly cytotoxic in cells [1]. Furthermore, Dolastatin 15 shows significantly higher resistance in P-glycoprotein (P-gp) overexpressing cells (12.7-fold resistance) compared to Dolastatin 10 (3.2-fold), indicating a differential susceptibility to efflux pumps [2]. The following evidence details these and other critical differences that directly impact experimental design, data interpretation, and the selection of a proper payload for conjugation studies.

Quantitative Differentiation of Dolastatin 15 (Trifluoroacetate Salt) Against Key Comparators


Differential Cytotoxicity: 9.1-Fold Lower Potency vs. Dolastatin 10

In a direct head-to-head comparison across a panel of human ovarian and colon carcinoma cell lines, Dolastatin 15 was on average 9.1-fold less potent than its structural analog, Dolastatin 10 [1]. The mean IC50 for Dolastatin 10 was 0.23 nM, compared to 2.1 nM for Dolastatin 15, a statistically significant difference (P <0.05). This quantifies the substantial impact of their structural differences on cellular growth inhibition.

Cytotoxicity IC50 Dolastatin 10 Antimitotic

Tubulin Polymerization: 19-Fold Weaker Inhibition vs. Dolastatin 10

Despite its potent cytotoxicity in cells, Dolastatin 15 is a remarkably weak direct inhibitor of tubulin polymerization in cell-free assays. Its IC50 for inhibiting glutamate-induced tubulin polymerization was 23 µM, which is 19-fold weaker than Dolastatin 10 (1.2 µM) and over 15-fold weaker than the classic vinca alkaloid vinblastine (1.5 µM) in the same assay [1].

Tubulin Polymerization Mechanism of Action Dolastatin 10 Vinblastine

P-Glycoprotein Susceptibility: 4-Fold Higher Resistance vs. Dolastatin 10

In a P-glycoprotein (P-gp) overexpressing, doxorubicin-resistant cell line (CH1doxR), Dolastatin 15 exhibited significantly higher cross-resistance compared to Dolastatin 10. The resistance factor was 12.7-fold for Dolastatin 15, whereas it was only 3.2-fold for Dolastatin 10 [1]. This 4-fold difference in susceptibility to a common multidrug resistance efflux pump highlights a critical distinction in their cellular pharmacokinetics.

Drug Resistance P-glycoprotein MDR1 ADME Dolastatin 10

In Vivo Pharmacokinetics: Shorter Half-Life and Lower AUC vs. Dolastatin 10

The pharmacokinetic profiles of Dolastatin 15 and Dolastatin 10 differ significantly in mice. Following an intravenous dose of 1 mg/kg, Dolastatin 15 was cleared more rapidly, with a second-phase half-life (t1/2β) that was 3-fold shorter than that of Dolastatin 10 [1]. Furthermore, the total drug exposure, as measured by the area under the curve (AUC), was 1.6-fold higher for Dolastatin 10 (333 vs. 208 ng·ml⁻¹·h) [1].

Pharmacokinetics In Vivo Half-Life AUC ADME Dolastatin 10

In Vivo Efficacy: 15-Fold Greater Tumor Growth Delay for Dolastatin 10

In a head-to-head in vivo efficacy study using an advanced-stage human ovarian carcinoma xenograft model, Dolastatin 10 demonstrated significantly greater antitumor activity than Dolastatin 15 when administered at equitoxic doses. Dolastatin 10 treatment resulted in a 6.1-day growth delay, while Dolastatin 15 treatment caused only a 0.4-day delay [1].

In Vivo Efficacy Xenograft Tumor Growth Delay Dolastatin 10

Procurement-Driven Application Scenarios for Dolastatin 15 (Trifluoroacetate Salt)


1. As a Structural and Mechanistic Comparator for Tubulin-Binding Agent Studies

The well-quantified differential activity of Dolastatin 15 against Dolastatin 10 (9.1-fold lower cellular potency, 19-fold weaker tubulin polymerization inhibition) makes it an ideal tool for dissecting structure-activity relationships (SAR) within the peptide antimitotic class. Procuring Dolastatin 15 allows researchers to establish a benchmark for "weaker but active" tubulin binders, providing essential context for evaluating novel analogs or chimeric structures. Its unique disconnect between biochemical and cellular activity [1] makes it a powerful probe for identifying secondary targets or alternative mechanisms of mitotic arrest that are not observed with more potent, canonical tubulin binders [2].

2. As a Model Payload for Conjugation and Linker Optimization Studies

Due to its intermediate cytotoxic potency (IC50 ~2 nM) and well-characterized, faster in vivo clearance profile (3x shorter half-life and 1.6-fold lower AUC than Dolastatin 10) [1], Dolastatin 15 serves as an excellent model payload for developing and optimizing linker technologies and conjugation strategies. Its distinct P-gp susceptibility profile (12.7-fold resistance) [1] provides a valuable control for assessing whether novel linker-payload designs or delivery systems (e.g., ADCs, nanoparticles) can successfully overcome multidrug resistance mechanisms. Studies have demonstrated that Dolastatin 15 derivatives can be effectively conjugated to antibodies like trastuzumab via cleavable or non-cleavable linkers to create functional ADCs [2], confirming its utility as a scaffold for targeted delivery research.

3. As a Research Tool for Investigating HIF-1α Mediated Cancer Pathways

Recent research has uncovered a differential cytotoxic effect of Dolastatin 15 in isogenic HCT116 colorectal cancer cell models. It exhibits greater activity against parental cells compared to those lacking functional HIF-1α, oncogenic KRAS, or VEGF [1]. This pathway-specific differential effect, while not yet fully quantified in head-to-head comparator studies, positions Dolastatin 15 as a valuable tool compound for dissecting the interplay between microtubule destabilization, mitotic arrest, and hypoxia-inducible factor pathways. It can be procured specifically for studies aimed at validating tubulin as a target in HIF-1α-driven angiogenesis or for screening combination therapies in solid tumor models with an angiogenic component [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dolastatin 15 (trifluoroacetate salt)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.